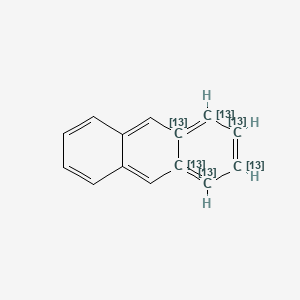

Anthracene-13C6

Vue d'ensemble

Description

Anthracene-13C6 is a derivative of anthracene where all carbon atoms are replaced by the isotope carbon-13. This compound has the chemical formula C14H4(13C)6 and is a white solid. It shares structural and physical properties with common anthracene but is distinguished by its isotopic composition. This compound is widely used in chemical research, particularly in nuclear magnetic resonance (NMR) studies, fluorescence analysis, and photoelectron spectroscopy .

Mécanisme D'action

Target of Action

Anthracene-13C6, a carbon-13 labeled version of anthracene, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry . The primary targets of this compound are essential cellular proteins . These proteins play a crucial role in various biological processes, and their interaction with this compound can lead to significant changes in their function.

Mode of Action

This compound interacts with its targets, primarily essential cellular proteins, leading to inhibition of cancer progression . This interaction results in changes in the function of these proteins, affecting the progression of diseases such as cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found that more than one biodegradation pathway is followed by certain isolates in the degradation of anthracene . The metabolites detected through the degradation pathway were anthraquinone, phthalic acid, benzoic acid, and catechol . These metabolites and the pathways they affect can have significant downstream effects on cellular function and overall health.

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .

Result of Action

The result of this compound’s action is primarily the inhibition of cancer progression . By interacting with essential cellular proteins, this compound can affect the function of these proteins and inhibit the progression of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known that this compound is stable under normal conditions, but may react with strong oxidizing agents or acids . Furthermore, it is insoluble in water, but soluble in organic solvents such as benzene and ethanol . These properties can influence how this compound interacts with its environment and subsequently, its mode of action.

Analyse Biochimique

Biochemical Properties

Anthracene-13C6 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to interact with the enzyme catalase, causing the shrinkage of the catalase skeleton and altering the microenvironment of chromophores of catalase . The interaction between this compound and catalase occurs near the active site of the enzyme, suggesting a potential impact on enzyme activity .

Cellular Effects

This compound has been observed to exert effects on various types of cells and cellular processes . For instance, it has been associated with the induction of oxidative stress in cells, as evidenced by the detection of reactive oxygen species, changes in antioxidant enzymes activity, and malondialdehyde content . Furthermore, exposure to this compound has been linked to a decrease in mitochondrial membrane potential and cell viability, indicating its potential impact on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . For instance, it has been shown to bind to the DNA molecule by groove binding mode . Additionally, it interacts with the enzyme catalase, potentially affecting its activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . For instance, a study showed that the efficiency of anthracene increased by adding 0.5% Tween 80 and agitation at 120 rev/min, leading to 92% degradation after 30 days of incubation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on similar compounds suggests that the effects of such compounds can vary with different dosages . For instance, higher concentrations of similar compounds have been associated with reduced cell viability and increased cellular damage .

Metabolic Pathways

This compound is involved in specific metabolic pathways . For instance, it has been shown to undergo degradation via a pathway involving the formation of anthraquinone, phthalic acid, benzoic acid, and catechol .

Méthodes De Préparation

The preparation of Anthracene-13C6 involves synthesizing raw materials or carbon sources containing carbon-13 isotopes and introducing these isotopes into anthracene molecules through synthetic chemical reactions. Specific synthetic methods include selective synthesis and synthesis of carbon-13-labeled substituents . Industrial production methods typically involve the use of advanced isotopic labeling techniques to ensure the incorporation of carbon-13 into the anthracene structure.

Analyse Des Réactions Chimiques

Anthracene-13C6 undergoes various chemical reactions similar to those of common anthracene. These reactions include:

Oxidation: this compound can be oxidized to form anthraquinone derivatives.

Reduction: It can be reduced to form dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can occur, leading to the formation of substituted anthracene derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Applications De Recherche Scientifique

Anthracene-13C6 has numerous scientific research applications:

Chemistry: Used as a standard material in NMR studies due to its isotopic labeling, which provides detailed structural information.

Biology: Employed in fluorescence analysis to study biological molecules and their interactions.

Medicine: Utilized in photoelectron spectroscopy to investigate the electronic properties of pharmaceutical compounds.

Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties

Comparaison Avec Des Composés Similaires

Anthracene-13C6 is unique due to its complete isotopic labeling with carbon-13. Similar compounds include:

Anthracene: The non-labeled version of this compound, used in similar applications but without the isotopic advantages.

Anthraquinone: An oxidized derivative of anthracene, used in dye production and as a precursor for various chemical reactions.

Dihydroanthracene: A reduced form of anthracene, used in organic synthesis and as an intermediate in the production of other chemicals .

This compound stands out due to its enhanced capabilities in NMR and other spectroscopic techniques, making it a valuable tool in scientific research.

Activité Biologique

Anthracene-13C6 is a stable isotope-labeled derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex interactions with biological systems. This article delves into the biological activity of this compound, focusing on its carcinogenic properties, metabolic pathways, and applications in research.

This compound is characterized by its molecular structure, which consists of three fused benzene rings. The incorporation of six carbon-13 isotopes enhances its utility in various analytical applications, particularly in tracing metabolic pathways in biological studies. The chemical formula for Anthracene is C14H10, while the labeled version is denoted as C14H4(13C)6.

Carcinogenic Properties

Anthracene and its derivatives, including this compound, have been extensively studied for their carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies anthracene as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans. However, studies have shown that PAHs can induce DNA damage and mutations, leading to tumor formation in animal models .

Key Findings:

- DNA Damage: Research indicates that exposure to anthracene can lead to significant DNA adduct formation, which is a precursor to mutagenesis and cancer.

- Tumor Promotion: In various animal models, including mice and rats, anthracene has been shown to promote tumor development when combined with other carcinogens .

Metabolic Pathways

The metabolic pathways of this compound are crucial for understanding its biological activity. Studies utilizing stable isotope labeling have demonstrated how this compound is metabolized in vivo.

Research Insights:

- Biodegradation Studies: A study highlighted the role of microorganisms in the biodegradation of anthracene compounds. It was found that specific bacterial strains could effectively degrade this compound, leading to reduced toxicity in contaminated environments .

- Trophic Interactions: Research has demonstrated that trophic interactions significantly impact the bioavailability and degradation rates of anthracene in soil ecosystems .

Case Studies

Several case studies illustrate the biological impact of this compound in various contexts:

- Environmental Toxicology:

- Cancer Research:

- Metabolic Pathway Tracing:

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+1,2+1,5+1,6+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-LSMJWXKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.